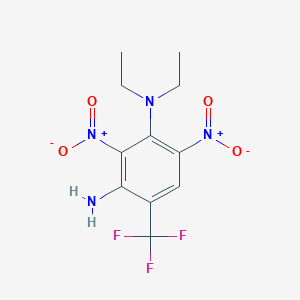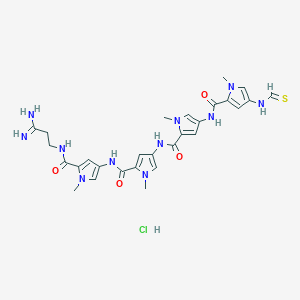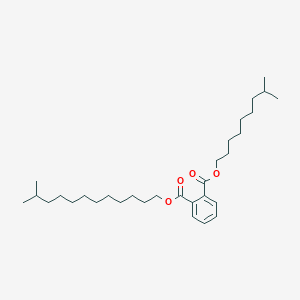
Dinitramine
Übersicht
Beschreibung
Dinitramine, also known as 3-Diethylamino-2,4-dinitro-6-trifluoromethylaniline, is a selective herbicide used to control most annual grasses and broadleaf weeds . It has the molecular formula C11H13F3N4O4 .
Synthesis Analysis
Dinitramine was first synthesized by Russians in the early 1970s, and then independently in the early 1990s by Stanford Research International . A recent study used nanofiltration (NF) for the desalination and purification of ammonium dinitramide (ADN) synthesized by the mixed acid method .
Molecular Structure Analysis
The molecular structure of Dinitramine is complex and involves multiple functional groups. The molecule contains diethylamino, dinitro, and trifluoromethyl groups attached to an aniline ring .
Chemical Reactions Analysis
Dinitramine undergoes various chemical reactions. A comprehensive review of thermal decomposition and combustion of ammonium dinitramine (ADN) has been conducted . The electrode reaction of dinitramine is totally irreversible and involves a diffusion-controlled process .
Physical And Chemical Properties Analysis
Dinitramine has a molecular weight of 322.24 . It is used as an analytical reference standard for the determination of the analyte in various matrices by different chromatography techniques .
Wissenschaftliche Forschungsanwendungen
Herbicide in Conventional Agriculture
Dinitramine is a broad-spectrum pre-emergence herbicide used for weed control in conventional agriculture . It acts specifically on tubulin proteins and inhibits the shoot and root growth of plants .
2. Toxicity and Side Effects on Non-Target Organisms Despite being considered safe agrochemicals, there is concern about the potential risk of exposure to non-target organisms . Acute toxicity varies from slightly to high in terrestrial and aquatic species depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .
Cytotoxicity and Genotoxicity
Exposure to sublethal concentrations of active ingredients poses a clear hazard to animals and humans . It can cause cytotoxicity, genotoxicity, and activation of oxidative stress pathways .
4. Alterations of Physiological, Metabolic, Morphological, Developmental and Behavioural Traits Dinitramine can cause alterations of physiological, metabolic, morphological, developmental and behavioural traits . This indicates that exposure to sublethal concentrations of active ingredients poses a clear hazard to animals and humans .
Resistance Evolution and Mechanisms
With widespread resistance to post-emergence herbicides in weeds, the use of pre-emergence herbicides such as dinitroanilines has increased . Target-site resistance (TSR) to dinitroaniline herbicides due to point mutations in α-tubulin genes has been confirmed in a few weedy plant species .
Inheritance and Potential Fitness Cost
The recessive nature of the TSR, plus possible fitness cost for some resistance mutations, likely slows resistance evolution .
Non-Target-Site Resistance (NTSR)
Non-target-site resistance (NTSR) to dinitroanilines has been rarely reported and only confirmed in Lolium rigidum due to enhanced herbicide metabolism (metabolic resistance) . A cytochrome P450 gene (CYP81A10) has been recently identified in L. rigidum that confers resistance to trifluralin .
Co-existence of TSR and NTSR
TSR and NTSR have been shown to co-exist in the same weedy species, population, and plant . This has implications for the management of dinitroaniline resistance .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDYMSKSGFSLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040265 | |
| Record name | Dinitramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
| Record name | Dinitramine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4973 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C | |
| Record name | DINITRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 g/cc at 25 °C | |
| Record name | DINITRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C | |
| Record name | Dinitramine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4973 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DINITRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Prevents germination of seeds and inhibits root growth. | |
| Record name | DINITRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dinitramine | |
Color/Form |
Yellow crystals | |
CAS RN |
29091-05-2 | |
| Record name | Dinitramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinitramine [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinitramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINITRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ6D15979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DINITRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98.0-99.0 °C | |
| Record name | DINITRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary site of action for dinitramine in plants?
A1: Research suggests that dinitramine's initial site of action is the plasma membrane of plant cells [, ].
Q2: How does dinitramine affect the plasma membrane?
A2: Dinitramine disrupts membrane function by inactivating membrane-associated proteins. This effect is evident in the reduced activity of plasma membrane-specific enzymes like pH 6.5 ATPase and glucan synthetase shortly after dinitramine treatment [, ].
Q3: What are the visible effects of dinitramine on susceptible plant species?
A3: Dinitramine causes characteristic morphological changes in susceptible plants, including root pruning, root tip enlargement, and radial enlargement of the hypocotyl or epicotyl. These changes are often accompanied by cellular enlargement in the cortical tissue and disorganization of the vascular tissue [].
Q4: Does dinitramine affect microtubules in organisms other than plants?
A4: Yes, dinitramine exhibits activity against the parasite Toxoplasma gondii by disrupting microtubules. This effect is similar to its action in plants, but with important differences in the binding site interactions and sensitivity among different parasite strains [].
Q5: What is the molecular formula and weight of dinitramine?
A5: The molecular formula of dinitramine is C₁₁H₁₃F₃N₄O₄, and its molecular weight is 322.24 g/mol.
Q6: Are there any spectroscopic data available for dinitramine?
A6: While the provided research doesn't explicitly mention specific spectroscopic data for dinitramine, techniques like GLC analysis have been used to quantify dinitramine in soil samples [].
Q7: How does soil organic matter content influence dinitramine activity?
A7: Dinitramine adsorption in soil increases with higher organic matter content. This binding can reduce its bioavailability and, consequently, its phytotoxicity to certain plant species like soybeans [].
Q8: Is dinitramine prone to photodecomposition?
A10: Yes, dinitramine is susceptible to photodecomposition when exposed to sunlight. Research shows that its degradation is significantly higher under sunlight compared to dark conditions. This finding highlights the importance of timely incorporation into the soil after application [].
Q9: Which structural features of dinitramine are thought to be important for its activity in Toxoplasma gondii?
A12: The presence of an amine group at the meta position of dinitramine appears to be crucial for its activity against T. gondii. This group is predicted to form hydrogen bonds with specific amino acid residues in the parasite's α-tubulin, contributing to its inhibitory effect [].
Q10: How persistent is dinitramine in soil compared to other dinitroaniline herbicides?
A13: Dinitramine is considered moderately persistent in soil, but generally less persistent than other dinitroanilines like trifluralin, ethalfluralin, and profluralin. Its persistence can vary depending on soil type, environmental conditions, and application rate [, , ].
Q11: Have any specific formulations been developed to improve dinitramine's stability or efficacy?
A14: While the provided research doesn't detail specific dinitramine formulations, research on dinitroaniline herbicides emphasizes the importance of incorporation into the soil to minimize volatilization losses. Controlled-release formulations and other strategies could potentially enhance its stability and efficacy [, , ].
Q12: What is the environmental fate of dinitramine?
A15: Dinitramine can persist in soil for varying periods, potentially affecting subsequent crops. Its degradation is influenced by factors like temperature, moisture, and microbial activity. Understanding these factors is crucial for predicting its environmental impact and developing sustainable management strategies [, , ].
Q13: Are there any known toxicological concerns associated with dinitramine?
A16: While not extensively covered in the provided research, toxicological data on dinitramine would be essential to assess its potential risks to human health and the environment. Regulatory guidelines and safety data sheets provide valuable information on its safe handling and use [].
Q14: What are some potential alternatives to dinitramine for weed control?
A17: Several other dinitroaniline herbicides, as well as herbicides from different chemical classes, could serve as alternatives to dinitramine. Evaluating their efficacy, selectivity, and environmental impact is crucial for selecting the most suitable option for specific weed management needs [, , ].
Q15: What are some important tools and resources for dinitramine research?
A15: Research on dinitramine leverages a wide range of tools and techniques, including:
- Analytical techniques: GLC analysis, HPLC, and other chromatographic methods for quantifying dinitramine and its degradation products in various matrices [, ].
- Bioassays: Utilizing susceptible plant species and other organisms like T. gondii to evaluate dinitramine's efficacy and mode of action [, , ].
- Computational chemistry: Molecular modeling and QSAR studies to understand structure-activity relationships and potentially design novel dinitroaniline derivatives with improved properties [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)







